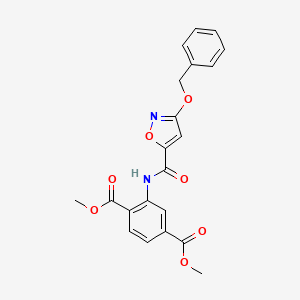

Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic compound containing an oxygen atom, a nitrogen atom, and three carbon atoms . The compound also has a benzyloxy group attached to the isoxazole ring and a carboxamido group attached to a terephthalate.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The isoxazole ring, benzyloxy group, and carboxamido group would all contribute to the overall structure .Wissenschaftliche Forschungsanwendungen

Selective Esterification and Mitsunobu Reactions

Dimethyl terephthalate derivatives, similar in structure to the target compound, have been utilized in selective esterification processes. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole serves as an efficient heterogeneous azo reagent for the highly selective esterification of primary and secondary benzylic alcohols and phenols with carboxylic acids via Mitsunobu protocols. This reaction demonstrates high selectivity towards primary benzylic alcohols over secondary ones, showcasing the potential of such compounds in synthesizing esters with specific configurations (Iranpoor, Firouzabadi, & Khalili, 2010).

Catalytic Methoxycarbonylation

In the realm of catalysis, compounds related to Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate are employed in methoxycarbonylation reactions. A study reveals that palladium complexes of bis(di-tert-butylphosphinomethyl)benzene (BDTBPMB) exhibit good activity for methoxycarbonylation of strongly activated aryl chlorides. The reaction leads to the formation of dimethyl terephthalate among other products, indicating the compound's role in facilitating carbon-oxygen bond formation in less activated aryl chlorides (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

Antibacterial Activity and Heterocyclic Compounds Synthesis

The compound has also found application in the synthesis of bi-functional compounds and bis-1,3,4-oxadiazoline derivatives, demonstrating significant antibacterial activities. These syntheses involve reactions starting from dimethyl terephthalate, showcasing the compound's utility in generating biologically active molecules with potential pharmaceutical applications (Shimojo, Tanimoto, Okano, & Oda, 1968); (Li, Dan, & Fu, 2008).

Analytical Chemistry and Luminescence Studies

In analytical chemistry, derivatives of Dimethyl terephthalate have been explored for their luminescent properties in the presence of terbium(III). The reaction of terbium(III) with benzenepolycarboxylic acids, including terephthalic acid, has been systematically studied, resulting in a sensitive and fast method for determining terephthalic acid in drink samples. This application highlights the compound's importance in developing analytical methods for monitoring plastic bottle safety (Torre & Gómez-Hens, 2000).

Eigenschaften

IUPAC Name |

dimethyl 2-[(3-phenylmethoxy-1,2-oxazole-5-carbonyl)amino]benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O7/c1-27-20(25)14-8-9-15(21(26)28-2)16(10-14)22-19(24)17-11-18(23-30-17)29-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFRVOIMRHJKCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2465592.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide](/img/structure/B2465593.png)

![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2465598.png)

![3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide](/img/structure/B2465599.png)

![Methyl 3-[(3-chlorophenyl)amino]propanoate](/img/structure/B2465600.png)

![Furan-2-yl-[3-(3-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2465607.png)

![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2465613.png)

![3-[(Propylamino)sulfonyl]benzamide](/img/structure/B2465614.png)